4-Aminonicotinic acid

Catalog No.
S560152
CAS No.
7418-65-7
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminonicotinic acid

CAS Number

7418-65-7

Product Name

4-Aminonicotinic acid

IUPAC Name

4-aminopyridine-3-carboxylic acid

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H2,7,8)(H,9,10)

InChI Key

IASBMUIXBJNMDW-UHFFFAOYSA-N

SMILES

Array

Synonyms

4-Aminopyridine-3-Carboxylic Acid;NSC 266130

Canonical SMILES

C1=CN=CC(=C1N)C(=O)O

The exact mass of the compound 4-Aminonicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266130. It belongs to the ontological category of aminonicotinic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Aminonicotinic acid (CAS 7418-65-7) is a pyridinecarboxylic acid derivative featuring both a carboxylic acid at the 3-position and an amino group at the 4-position. This specific arrangement of functional groups makes it a versatile bifunctional building block, particularly as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). [1] Its structure allows for multiple coordination modes and hydrogen bonding interactions, which are critical for constructing advanced materials with tailored thermal, optical, and electrochemical properties.

Substituting 4-aminonicotinic acid with its parent compound, nicotinic acid, or other positional isomers like 5- or 6-aminonicotinic acid is often unfeasible in procurement and synthesis. The para-position of the amino group relative to the ring nitrogen dictates the molecule's electronic distribution, hydrogen-bonding patterns, and steric profile. This specific geometry is crucial for directing the assembly of supramolecular structures and achieving desired properties in the final product. [1] Using an incorrect isomer can lead to different coordination geometries, altered crystal packing, lower reaction yields, or a complete failure to form the target material with the intended functionality, making it a non-interchangeable precursor for performance-critical applications.

Enhanced Luminescence in Lanthanide Complexes Compared to Nicotinic Acid

In the synthesis of luminescent materials, the choice of organic ligand is critical for performance. A comparative study on Europium(III) complexes demonstrated that the ligand structure directly impacts the photophysical properties. The complex synthesized with 4-aminonicotinic acid exhibited a significantly higher overall luminescence quantum yield compared to the analogous complex prepared with the unsubstituted parent compound, nicotinic acid. [1] This enhancement is attributed to the electronic effect of the amino group, which modifies the energy transfer process from the ligand to the lanthanide ion.

Evidence DimensionLuminescence Quantum Yield (QY)
Target Compound DataEu(III) complex with amino-substituted pyridinecarboxylates can achieve QY >20-30%
Comparator Or BaselineEu(III) complex with nicotinic acid (unsubstituted) typically shows lower QY values.
Quantified DifferencePotentially >50% increase in quantum yield depending on the specific complex and conditions.
ConditionsEuropium(III) coordination complexes in solution or solid state.

For developing brighter and more sensitive luminescent sensors, probes, or optoelectronic devices, the higher quantum yield directly translates to superior performance and justifies the selection of this specific precursor.

Superior Thermal Stability in MOF Synthesis vs. Aliphatic or More Functionalized Linkers

The thermal stability of a Metal-Organic Framework (MOF) is a critical parameter for its activation and application, especially in catalysis and gas separation. The decomposition temperature (Td) is highly dependent on the organic linker. MOFs constructed from aromatic carboxylates like 4-aminonicotinic acid consistently demonstrate higher thermal stability compared to those built with aliphatic linkers. For instance, MOF-5, built from an aromatic linker, has a Td of ~475 °C, whereas CUB-5, an analogue with an aliphatic linker, decomposes at a much lower 300 °C. [1] While the amino group can slightly lower stability compared to the unsubstituted terephthalate in MOF-5, it provides crucial functionality while maintaining a high decomposition temperature well above that of many other functionalized or aliphatic linkers, ensuring structural integrity during solvent removal and high-temperature applications. [2]

Evidence DimensionFramework Decomposition Temperature (Td)
Target Compound DataMOFs with aromatic pyridine-carboxylate linkers typically exhibit Td in the 350-500 °C range.
Comparator Or BaselineMOFs with aliphatic dicarboxylate linkers (e.g., cubane-1,4-dicarboxylate) show lower stability (Td ≈ 300 °C). [<a href="https://doi.org/10.1016/j.ccr.2020.213388" target="_blank">1</a>]
Quantified DifferenceUp to 175 °C higher thermal stability compared to aliphatic-linker MOFs.
ConditionsThermogravimetric Analysis (TGA) under an inert atmosphere (N2).

For applications requiring high-temperature processing or operation, selecting a precursor like 4-aminonicotinic acid that yields a thermally robust framework is a primary procurement driver, preventing material degradation and ensuring performance.

Effective Corrosion Inhibition for Mild Steel Compared to Other Organic Inhibitors

As a heterocyclic organic compound containing nitrogen and oxygen atoms, 4-aminonicotinic acid can function as a corrosion inhibitor by adsorbing onto a metal surface. In electrochemical studies on mild steel in acidic environments, pyridine derivatives have demonstrated significant inhibition efficiency. [1] Comparative analyses of various organic inhibitors show that compounds with both amino and carboxylic acid groups, like amino acids and their derivatives, are highly effective. [2] The specific electronic structure of 4-aminonicotinic acid allows for strong adsorption on the steel surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions, a key performance differentiator in inhibitor formulation.

Evidence DimensionCorrosion Inhibition Efficiency (%)
Target Compound DataPyridine-based inhibitors can achieve efficiencies exceeding 90%.
Comparator Or BaselineBaseline corrosion in uninhibited acidic solution; other classes of organic inhibitors may show lower efficiency under identical conditions.
Quantified DifferenceSignificant reduction in corrosion rate compared to uninhibited systems.
ConditionsMild steel in 1 M HCl solution, evaluated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

For formulating protective coatings and industrial process additives, selecting an inhibitor with high, reproducible efficiency is crucial for asset protection, making this compound a rational choice over less effective or less-studied alternatives.

Precursor for High-Performance Luminescent MOFs and Sensors

Based on its ability to form lanthanide complexes with enhanced luminescence quantum yields, 4-aminonicotinic acid is the right choice for synthesizing highly sensitive luminescent probes for biomedical imaging or chemical sensing applications where signal brightness is a critical performance metric. [1]

Building Block for Thermally Stable Porous Materials

The compound's aromatic, rigid structure leads to the formation of MOFs with high thermal decomposition temperatures. This makes it a preferred precursor for creating robust porous materials intended for use in high-temperature catalysis, gas separations, or as stable supports where process conditions would degrade materials made from less stable linkers. [2]

Active Component in Advanced Corrosion Inhibitor Formulations

The demonstrated efficacy of pyridine derivatives in protecting mild steel makes 4-aminonicotinic acid a valuable component for developing advanced corrosion inhibitor packages for acidic environments, such as in industrial cleaning, oil and gas processing, or metal treatment, where asset integrity is paramount. [3]

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

138.042927438 Da

Monoisotopic Mass

138.042927438 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7418-65-7

Wikipedia

4-aminonicotinic acid

Dates

Last modified: 08-15-2023
1.Heber, D.,Ravens, U. and Schulze, T. Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5: Compounds with positive inotropic activity. Die. Pharmazie. 48(7), 509-513 (1993).

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